Product packaging for Hexyltrimethylammonium bromide(Cat. No.:CAS No. 2650-53-5)

Hexyltrimethylammonium bromide

Cat. No.: B1246663
CAS No.: 2650-53-5
M. Wt: 224.18 g/mol
InChI Key: JYVPKRHOTGQJSE-UHFFFAOYSA-M
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Description

Hexyltrimethylammonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C9H22BrN and its molecular weight is 224.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97228. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H22BrN B1246663 Hexyltrimethylammonium bromide CAS No. 2650-53-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl(trimethyl)azanium;bromide
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InChI

InChI=1S/C9H22N.BrH/c1-5-6-7-8-9-10(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVPKRHOTGQJSE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](C)(C)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434910
Record name Hexyltrimethylammonium bromide
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Molecular Weight

224.18 g/mol
Source PubChem
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CAS No.

2650-53-5
Record name Hexyltrimethylammonium bromide
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Record name Hexyltrimethylammonium bromide
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Record name 2650-53-5
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Record name Hexyltrimethylammonium bromide
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Record name 1-Hexanaminium, N,N,N-trimethyl-, bromide
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Current Perspectives on Hexyltrimethylammonium Bromide in Chemical Research

Evolution of Academic Inquiry into Hexyltrimethylammonium (B102394) Bromide

Early research on hexyltrimethylammonium bromide primarily focused on its fundamental surfactant properties, such as its ability to form micelles in aqueous solutions. researchgate.netresearchgate.netwiley.com This included determining its critical micelle concentration (CMC), the concentration at which micelles begin to form, and studying the thermodynamics of this self-assembly process. researchgate.netresearchgate.netwiley.com These foundational studies established HTAB as a model short-chain surfactant, providing insights into the hydrophobic and electrostatic interactions that govern micellization.

As the understanding of its basic physicochemical behavior grew, the scope of research expanded. Scientists began to investigate the influence of various factors, such as temperature and the presence of additives like amino acids and salts, on the micellar properties of HTAB. researchgate.netresearchgate.netconscientiabeam.com These studies revealed that such additives could significantly alter the CMC and the structure of the resulting micelles, highlighting the tunability of HTAB systems for specific applications. researchgate.netresearchgate.netconscientiabeam.com

Contemporary Significance in Advanced Chemical Systems

In recent years, the applications of this compound have extended into more complex and advanced chemical systems. Its role as a phase transfer catalyst has been a significant area of investigation. sigmaaldrich.comscientificlabs.com In this capacity, HTAB facilitates the transfer of reactants between immiscible phases, thereby enhancing reaction rates and yields in various organic syntheses, such as the polycondensation of polymers. sigmaaldrich.comscientificlabs.com

Furthermore, HTAB has proven to be a crucial reagent in the field of materials science, particularly in the synthesis of nanomaterials. It acts as a surface-active agent or template in the preparation of a variety of nanoparticles, including ZSM-5 zeolites and metal nanoparticles. sigmaaldrich.comscientificlabs.com For instance, in the synthesis of gold nanorods, HTAB is used to control the size and shape of the nanoparticles. sigmaaldrich.comus.es It also plays a role in creating a hydrophobic environment around metal nanoparticles, which is essential for their application in biosensors. sigmaaldrich.comscientificlabs.com The ability of HTAB to stabilize nanoparticles and direct their growth has made it an indispensable tool for creating materials with tailored properties. us.esnih.govresearchgate.net

Interdisciplinary Research Paradigms Involving this compound

The utility of this compound transcends traditional chemistry, finding applications in various interdisciplinary research areas. In biotechnology and molecular biology, it is employed in protocols for the extraction and purification of nucleic acids and proteins. chemimpex.comsigmaaldrich.comsigmaaldrich.com Its detergent properties aid in cell lysis and the removal of lipids, while its cationic nature allows it to interact with and precipitate DNA. sigmaaldrich.comsigmaaldrich.comwikipedia.org

The interaction of HTAB with biological macromolecules, such as proteins, is another active area of research. nih.gov Understanding how surfactants like HTAB affect protein structure and function is crucial for applications in drug delivery and formulation. nih.gov For example, studies have investigated the binding of drugs to proteins within HTAB micelles, providing insights into how these systems can be used to modify drug delivery and efficacy. nih.gov Moreover, its antimicrobial properties have led to its use in personal care products and as a bactericidal agent. chemimpex.comsigmaaldrich.com The compound's versatility is further demonstrated by its use in the development of novel drug delivery systems and in techniques for purifying carbon nanotubes. pubcompare.ai

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C9H22BrN chemimpex.comnih.gov
Molecular Weight 224.18 g/mol chemimpex.comnih.gov
Appearance White powder/crystalline chemimpex.comchemicalbook.com
Melting Point 182-187 °C chemimpex.comchemicalbook.com

| CAS Number | 2650-53-5 | nih.gov |

Table of Compounds Mentioned

Compound Name
This compound
Gold
ZSM-5
Silver nitrate
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate
Cysteamine
Mercaptopropionic acid
Naproxen
Diclofenac sodium
Sodium dodecyl sulfate
Tris
EDTA
2,2-bis(4-hydroxyphenyl)propane
α,α′-dichloro-p-xylene
Glycine
Diglycine
Triglycine
Palm-based caprylic acid
1-pentanol
Butanol
Sodium phosphate
Disodium hydrogen phosphate
Selenium
Hydrazine hydrate
Selenium dioxide
Metanil yellow
Methylene blue
Rhodamine B
Tetraethoxy orthosilicate
4-nitrophenol
4-aminophenol
Uranium
Perchlorate
Concanavalin A
Myeloperoxidase
Bovine serum albumin

Fundamental Studies on Hexyltrimethylammonium Bromide Surfactant Behavior

Micellization Phenomena of Hexyltrimethylammonium (B102394) Bromide

The aggregation behavior of hexyltrimethylammonium bromide in aqueous solutions is notably different from its longer-chain homologues. While surfactants like cetyltrimethylammonium bromide (CTAB) readily form well-defined micelles at a low critical micelle concentration (CMC), C6TAB exhibits more complex behavior. Some studies characterize it as a hydrotropic salt rather than a true micelle-forming surfactant, indicating it has weak amphiphilicity and may not form micelles independently under standard conditions. core.ac.uk

Instead of sharp micellization, C6TAB solutions often exhibit the formation of loose aggregates or pre-micellar structures. conicet.gov.ar Investigations using dielectric relaxation have detected these micelle-like relaxation processes even below a defined CMC, suggesting the presence of these small, dynamic aggregates. conicet.gov.ar The formation of these structures is temperature-dependent; as the temperature decreases, the aggregates are thought to become more strongly bound, approaching the behavior of classical micelles. conicet.gov.ar

Thermodynamic Aspects of Micelle Formation

The thermodynamics of micellization for classic surfactants are well-documented, with the process typically being spontaneous and entropy-driven, governed by the hydrophobic effect. cdnsciencepub.comwikipedia.org For a typical ionic surfactant, the standard Gibbs free energy of micellization (ΔG°m) is negative, indicating a spontaneous process. It is related to the CMC by the following equation for cationic surfactants:

ΔG°m = (2-β)RT ln(XCMC)

where β is the degree of counterion binding, R is the gas constant, T is the temperature in Kelvin, and XCMC is the critical micelle concentration in mole fraction units. researchgate.net The standard enthalpy (ΔH°m) and entropy (ΔS°m) of micellization provide further insight into the driving forces of aggregation.

However, detailed thermodynamic data (ΔG°m, ΔH°m, ΔS°m) for the micellization of pure this compound are not extensively reported in the literature. This is largely due to its weak tendency to self-assemble into well-defined micelles, making the concept of a sharp CMC and the application of standard thermodynamic models challenging. scilit.com The aggregation is often too weak for precise calorimetric or conductometric determination of thermodynamic parameters that are readily available for its longer-chain counterparts like dodecyltrimethylammonium (B156365) bromide (C12TAB) or hexadecyltrimethylammonium bromide (CTAB). nih.govacs.org

Thermodynamic principles become more relevant when C6TAB is part of a mixed surfactant system. In these scenarios, the interactions between C6TAB and other, more hydrophobic surfactants can lead to synergistic effects and the formation of stable mixed micelles. core.ac.uk The thermodynamics of these mixed systems are analyzed using models like the Regular Solution Theory to understand the interactions and stability of the resulting aggregates. conicet.gov.ar

Interfacial Adsorption and Surface Activity of this compound

This compound, like all surfactants, exhibits surface activity by adsorbing at interfaces, such as the air-water or oil-water interface, thereby lowering the interfacial tension. Due to its shorter alkyl chain, its surface activity is less pronounced compared to longer-chain surfactants. acs.org

Studies on the adsorption of alkyltrimethylammonium bromides at the water/hexane interface show that the behavior of C6TAB is distinct. Its preference for residing in the aqueous phase is high due to the relatively small hydrophobic part. acs.org When mixed with a more hydrophobic surfactant like sodium dodecyl sulfate, the resulting adsorption layer at the interface consists mainly of the longer-chain surfactant, as the short hexyl chains of C6TAB are effectively displaced from the interface by the stronger hydrophobic interactions of the other component. acs.org

Dynamics of this compound Adsorption at Interfaces

The dynamics of surfactant adsorption relate to the rate at which surfactant molecules diffuse from the bulk solution and arrange themselves at an interface. This process can be investigated through various techniques, including dynamic surface tension measurements and dielectric relaxation spectroscopy.

Dielectric relaxation studies on aqueous C6TAB solutions have provided significant insights into its dynamic behavior. These studies, conducted over a wide frequency range, can distinguish between different relaxation processes occurring in the solution. conicet.gov.arscilit.com Below the CMC, solutes are observed to relax through the tumbling motion of solvent-shared ion pairs. scilit.com Above the CMC, where loose aggregates exist, two distinct micelle relaxation processes have been identified. These are attributed to the radial and tangential diffusion of both bound and unbound counterions (bromide ions) around the charged aggregates. conicet.gov.arscilit.com This indicates a dynamic equilibrium and rapid exchange between the surfactant monomers, counterions, and the aggregated structures.

Mechanisms of Hydrophobic Environment Creation (e.g., around Metal Nanoparticles)

Surfactants are crucial in nanotechnology for stabilizing nanoparticles in solution and for creating specific micro-environments around them. This compound can function as a surface-active agent that provides a hydrophobic environment around metal nanoparticles, even within an aqueous bulk phase. researchgate.net

The mechanism involves the adsorption of C6TAB molecules onto the nanoparticle surface. The positively charged trimethylammonium head groups can interact with a negatively charged nanoparticle surface (e.g., citrate-stabilized gold nanoparticles). This initial electrostatic attraction is followed by the association of the hydrophobic hexyl tails. This assembly of alkyl chains on the nanoparticle surface creates a hydrophobic layer or domain. This localized nonpolar environment is critical for several applications, such as directing the anisotropic growth of nanocrystals or facilitating the solubilization of hydrophobic molecules near the nanoparticle surface.

Self-Assembly and Supramolecular Structures Formed by this compound

The self-assembly of this compound is highly dependent on solution conditions such as concentration, temperature, and the presence of other chemical species like electrolytes or other surfactants. acs.org While it forms only loose aggregates on its own in pure water, its behavior changes significantly in the presence of additives. core.ac.ukconicet.gov.ar

In aqueous electrolyte solutions, C6TAB can form more defined aggregates. acs.org However, its most interesting self-assembly behavior is observed in mixed surfactant systems. When combined with an anionic surfactant of a longer chain length, such as sodium oleate, C6TAB can synergistically induce the formation of complex supramolecular structures like long, entangled wormlike micelles. core.ac.uk While C6TAB alone does not produce such structures, its interaction with the anionic surfactant screens the electrostatic repulsion between the head groups, altering the surfactant packing parameter and favoring the growth of cylindrical aggregates over spherical ones. This demonstrates that C6TAB can act as a co-surfactant to tune the morphology and properties of self-assembled structures. core.ac.ukresearchgate.net

This ability to participate in the formation of diverse supramolecular assemblies, from simple mixed micelles to complex hydrogels when combined with specific molecules, makes C6TAB a versatile component in the field of supramolecular chemistry.

Catalytic Applications of Hexyltrimethylammonium Bromide in Organic Synthesis

Hexyltrimethylammonium (B102394) Bromide as a Phase Transfer Catalyst

Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that enables or accelerates reactions between reactants in heterogeneous systems. dalalinstitute.com In a typical liquid-liquid PTC system, an aqueous phase contains an ionic reactant, while the organic phase contains a substrate that is insoluble in water. dalalinstitute.comdicp.ac.cn The phase transfer catalyst, such as HTAB, transports the ionic reactant from the aqueous phase to the organic phase, where the reaction can then proceed. acenet.edu

Mechanistic Investigations of Phase Transfer Catalysis by Hexyltrimethylammonium Bromide

The mechanism of phase transfer catalysis by quaternary ammonium (B1175870) salts like this compound involves the formation of an ion pair. acenet.eduegyankosh.ac.in The positively charged quaternary ammonium cation (Q+) from HTAB pairs with the anion (Y-) from the aqueous phase. scienceinfo.com This newly formed ion pair, [Q+Y-], is sufficiently lipophilic to be extracted into the organic phase. dicp.ac.cnacenet.edu

Once in the organic phase, the anion is in a less solvated and therefore more reactive state, allowing it to react with the organic substrate (RX) to form the desired product (RY) and a new salt (QX). egyankosh.ac.inscienceinfo.com The catalyst cation then returns to the aqueous phase to repeat the cycle. acenet.edu The efficiency of this process is influenced by several factors, including the lipophilicity of the catalyst and the nature of the anion. dicp.ac.cn An increase in the number of carbon atoms in the alkyl chains surrounding the central nitrogen atom of the ammonium cation generally enhances its lipophilic character, making it a more effective phase transfer catalyst. dicp.ac.cn

For instance, in the dehydrobromination of (2-bromoethyl)benzene, the reaction rate is dependent on the extraction of the hydroxide (B78521) ion from the aqueous phase into the organic phase by the quaternary ammonium salt. huji.ac.il Studies have shown that the bromide ion can compete with the hydroxide ion for extraction, thereby inhibiting the reaction rate. huji.ac.il

Applications in Polymer Synthesis (e.g., Polyether via Polycondensation)

This compound has been successfully employed as a phase transfer catalyst in the synthesis of polymers, particularly polyethers through polycondensation reactions. alfachemic.comlookchem.comottokemi.com A notable example is the synthesis of polyether from the reaction of α,α'-dichloro-p-xylene with 2,2-bis(4-hydroxyphenyl)propane (bisphenol A). alfachemic.comlookchem.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

In this two-phase polycondensation, the bisphenol A is typically dissolved in an aqueous alkaline solution, while the α,α'-dichloro-p-xylene is in an organic solvent. tandfonline.com HTAB facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the dichloroxylene monomer. acenet.edutandfonline.com This process allows for the formation of high molecular weight polyethers under mild reaction conditions. tandfonline.com The use of phase transfer catalysts like HTAB is a convenient method for both the synthesis and chemical modification of polymers. tandfonline.com

Reactant 1Reactant 2CatalystPolymer Product
α,α'-dichloro-p-xylene2,2-bis(4-hydroxyphenyl)propaneThis compoundPolyether

Facilitation of Complex Organic Molecule Synthesis

The utility of this compound as a phase transfer catalyst extends to the synthesis of complex organic molecules. chemimpex.com By enabling reactions between immiscible reactants, it enhances reaction rates and can lead to higher yields and fewer byproducts. dalalinstitute.comdicp.ac.cn This is particularly valuable in nucleophilic substitution reactions, where an anionic nucleophile from an aqueous solution needs to react with an organic substrate. ibchem.com

For example, the reaction of an alkyl halide with sodium cyanide to form a nitrile, a key step in increasing the carbon chain length, is significantly accelerated in the presence of a quaternary ammonium salt. dalalinstitute.com The catalyst transports the cyanide ion into the organic phase where it can readily react with the alkyl halide. scienceinfo.com This approach avoids the need for expensive and often hazardous anhydrous or aprotic solvents that would be required to dissolve both reactants in a single phase. dicp.ac.cn

HTAB has also been used in the synthesis of ethyl α-cyanocinnamates in aqueous media, offering an environmentally friendly route with high yields. researchgate.net Furthermore, it can catalyze reactions such as the hydrolysis of 2-chloroquinoxaline (B48734) by hydroxide ions. rsc.org

Applications of Hexyltrimethylammonium Bromide in Materials Science and Nanotechnology

Hexyltrimethylammonium (B102394) Bromide as a Structure-Directing Agent

As a structure-directing agent (SDA), hexyltrimethylammonium bromide plays a crucial role in guiding the formation of specific crystalline structures and morphologies. It influences the nucleation and growth of inorganic materials, leading to the development of complex, porous architectures that are highly sought after for applications in catalysis and separation.

This compound (HTAB) is particularly effective in the synthesis of hierarchical zeolites, such as ZSM-5. rsc.org Zeolites are crystalline aluminosilicates with a microporous structure, but their application can be limited by diffusion constraints. Creating hierarchical zeolites, which contain both micropores and larger mesopores or macropores, enhances the accessibility of active sites and improves mass transport. rsc.orgmdpi.com

HTAB is often used as a mesopore template in a dual-template approach, frequently in conjunction with a micropore-directing agent like tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH). rsc.org In this cooperative assembly mechanism, TPAOH directs the formation of the microporous ZSM-5 framework, while HTAB molecules assemble into micelles that template the formation of mesopores. rsc.org This results in a material with a complex pore network.

Research has shown that by varying synthesis conditions such as the HTAB/SiO2 ratio, crystallization time, and temperature, the crystal morphology and size of the resulting ZSM-5 can be precisely controlled. rsc.org For instance, using HTAB as a mesopore template through a solid-like state conversion route has produced single-crystalline, high-silica hierarchical ZSM-5 aggregates with rich intercrystalline mesoporosity. rsc.org These hierarchical structures often present as aggregates of ultrafine nanocrystals, leading to unique morphologies like flower-like structures composed of intergrown crystalline sheets. rsc.orgresearchgate.net The zeolites synthesized using HTAB have demonstrated superior catalytic performance in various reactions compared to their conventional microporous counterparts. rsc.org

Table 1: Influence of this compound (HTAB) on ZSM-5 Zeolite Synthesis

Synthesis ParameterObservationResearch Finding
HTAB/SiO₂ Ratio Controls the degree of mesoporosity and crystal morphology.A specific ratio (e.g., 0.05) can induce the crystallization of hierarchical aggregates within a short time frame (36 hours). rsc.org
Co-Template Used in conjunction with micropore-directing agents like TPAOH.A cooperative assembly mechanism between HTAB and TPAOH leads to the formation of ZSM-5 with hierarchical pores (micropores, mesopores, and macropores). rsc.org
Crystallization Time & Temperature Affects the final product's crystallinity and morphology.An optimal temperature of 165°C and a time of 14-24 hours can promote the complete growth of uniform nano-sized crystals. mdpi.com
Resulting Morphology Formation of hierarchical aggregates of ultrafine nanocrystals (10-20 nm).Leads to superfine aggregates with tunable crystal size and rich intercrystalline mesoporosity. rsc.org

The primary role of this compound as a structure-directing agent is to introduce additional levels of porosity into materials, transforming them into hierarchical structures. mdpi.comacs.org Conventional materials like zeolites possess uniform micropores, but for reactions involving bulky molecules, this can lead to diffusion limitations. The introduction of mesopores and macropores by HTAB creates a more efficient transport network within the material. rsc.org

The mechanism involves HTAB molecules forming micelles in the synthesis gel. These micelles act as templates around which the inorganic framework (e.g., aluminosilicate) condenses. Subsequent removal of the HTAB template, typically through calcination, leaves behind a network of larger pores (mesopores) interconnected with the intrinsic micropores of the material. rsc.orgrsc.org This process results in materials with a significantly increased external surface area and total pore volume. mdpi.com

The resulting hierarchical porous nature enhances the material's functionality. researchgate.net For example, in catalysis, the improved accessibility to active sites and faster diffusion of reactants and products within the hierarchical pore network leads to superior catalytic performance and longer catalyst lifetime. rsc.orgresearchgate.net Research on ZSM-5 zeolites synthesized with HTAB shows the formation of abundant intercrystalline mesopores created by the aggregation of ultrafine nanocrystals. rsc.org

Table 2: Textural Properties of ZSM-5 Zeolites Synthesized With and Without HTAB

SampleSpecific Surface Area (m²/g)Pore Volume (cm³/g)Key Feature
Conventional ZSM-5 (without HTAB) ~350-400~0.18Primarily microporous structure. mdpi.com
Hierarchical ZSM-5 (with HTAB) >450>0.30Contains both micropores and significant intercrystalline mesopores. rsc.orgrsc.org
Hierarchical ZSM-5 (Flower-like) ~565 (total), ~470 (mesoporous)Not specifiedHighly developed mesoporous surface area with a broad distribution of mesopore sizes (<20 nm). researchgate.net

Surface Functionalization of Nanomaterials by this compound

Surface functionalization is the process of modifying the surface of a material to impart new properties or functionalities. Due to its surfactant nature, this compound and its longer-chain analogs, such as hexadecyltrimethylammonium bromide (CTAB), are widely used to functionalize the surfaces of various nanomaterials. researchgate.netuni-marburg.de The positively charged quaternary ammonium (B1175870) head group readily adsorbs onto negatively charged surfaces of nanoparticles, while the hydrophobic alkyl tail extends outwards. nih.gov

This modification alters key surface properties, including:

Surface Charge: It can reverse the surface charge of nanoparticles from negative to positive, which is crucial for controlling interactions with biological systems or for layer-by-layer assembly. nih.gov

Colloidal Stability: The surfactant layer can prevent the aggregation of nanoparticles in solution, enhancing their colloidal stability. uni-marburg.denih.gov

Interface Engineering: It creates a functional interface that can be used to attach other molecules, such as drugs, proteins, or DNA, for targeted applications. researchgate.net

The ability to engineer nanoparticle interfaces is critical for the development of advanced biosensors. researchgate.net Modifying nanoparticles with surfactants like this compound or its analog CTAB is a common strategy to create sensitive and selective sensing platforms. nih.govresearchgate.net

In these applications, the surfactant layer serves multiple purposes. It can act as a stabilizing agent for nanoparticles like gold nanorods or graphene, preventing their aggregation and ensuring a consistent signal. nih.govresearchgate.net The positively charged surface created by the surfactant can facilitate the electrostatic interaction and aggregation with negatively charged target molecules, such as circulating tumor DNA (ctDNA), forming the basis of a detection mechanism. nih.gov

Furthermore, the surfactant can act as a linker to support and disperse other catalytic nanoparticles, such as platinum, on a graphene surface. This creates a composite material with synergistic effects, including a large surface area and high electrocatalytic activity, which significantly enhances the sensitivity of the sensor for detecting target analytes like food colorants. researchgate.net Composite thin films modified with these surfactants have also been fabricated for the detection of heavy metal ions through techniques like surface plasmon resonance. researchgate.net

Table 3: Applications of Functionalized Nanoparticles in Biosensing

NanomaterialFunctionalizing AgentTarget AnalyteSensing Principle
Gold Nanorods Hexadecyltrimethylammonium bromide (CTAB)Circulating tumor DNA (ctDNA)Electrostatic interaction between positive nanorods and negative DNA causes aggregation, leading to a shift in the localized surface plasmon resonance (LSPR). nih.gov
Graphene/Platinum Nanoparticles Hexadecyltrimethylammonium bromide (CTAB)Sunset Yellow (food colorant)The CTAB-functionalized composite provides a large surface area and high electrocatalytic activity, improving the electrochemical oxidation signal of the analyte. researchgate.net
Nanocrystalline Cellulose/Graphene Oxide Hexadecyltrimethylammonium bromide (CTAB)Copper IonsThe modified composite thin film is used as a sensing layer in a surface plasmon resonance (SPR) setup, where binding of copper ions changes the refractive index. researchgate.net

Biomedical and Pharmaceutical Research Involving Hexyltrimethylammonium Bromide

Hexyltrimethylammonium (B102394) Bromide in Drug Solubilization and Formulation Strategies

The poor aqueous solubility of many drug candidates presents a significant hurdle in pharmaceutical development, impacting their bioavailability and therapeutic efficacy. Hexyltrimethylammonium bromide, as a surfactant, can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles possess a hydrophobic core and a hydrophilic shell, creating a microenvironment capable of entrapping and solubilizing poorly water-soluble drug molecules. This enhances their dissolution and potential for absorption.

Research has demonstrated the utility of HTAB and its longer-chain analogue, hexadecyltrimethylammonium bromide (CTAB), in various drug delivery systems. For instance, CTAB has been used to modify polymer brushes to improve the dissolution and physical stability of poorly water-soluble drugs like flurbiprofen. nih.govresearchgate.net The polymer brush, created through the electrostatic interaction between the cationic CTAB and an anionic polymer substrate, provides loading sites for the drug. nih.gov This formulation strategy not only enhances the drug's dissolution but also helps maintain its amorphous state, preventing crystallization and ensuring consistent release. nih.gov

The interaction between drugs and HTAB micelles is a key factor in these formulation strategies. The partition coefficient (logP), which measures a solute's distribution between an aqueous phase and a micellar phase, is a critical parameter in understanding and optimizing these systems. mdpi.comnih.gov Computational models, such as those using support vector machines (SVM), are being developed to predict these partition coefficients, aiding in the selection of the most suitable micellar system for a given drug and optimizing its formulation for enhanced efficacy. mdpi.comnih.gov

Microemulsions are another formulation strategy where HTAB and similar surfactants play a crucial role. A study investigating the interaction of piroxicam (B610120) with a hexadecyltrimethylammonium bromide-based microemulsion demonstrated the potential for optimizing topical drug delivery. capes.gov.br The association constant between piroxicam and the microemulsion indicated successful incorporation of the drug, suggesting that such formulations could enhance its therapeutic performance. capes.gov.br

Table 1: Research Findings on this compound and Analogues in Drug Solubilization and Formulation

Drug/CompoundFormulation StrategyKey Findings
FlurbiprofenPolymer brush modified with hexadecyltrimethylammonium bromide (CTAB)Prominent improvement in dissolution and enhanced physical stability by maintaining the drug in an amorphous state. nih.gov
PiroxicamHexadecyltrimethylammonium bromide (CTAB)-based microemulsionSuccessful incorporation of the drug into the microemulsion, suggesting potential for optimized topical delivery. capes.gov.br
Sodium ValproateComplexation with hexadecyltrimethylammonium bromide (CTAB)Formation of a new surface-active ionic liquid with enhanced solubility in various solvents, including simulated gastric fluid. science.gov

Antimicrobial Efficacy and Underlying Mechanisms of this compound

Quaternary ammonium (B1175870) compounds, including this compound, are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. solubilityofthings.comresearchgate.net The primary mechanism of action involves the interaction of the positively charged cationic head of the HTAB molecule with the negatively charged components of microbial cell membranes. nih.gov This interaction disrupts the membrane's structure and integrity, leading to the leakage of essential intracellular components like potassium ions and protons, and ultimately, cell death. researchgate.net

The length of the alkyl chain in alkyltrimethylammonium bromides (CnTAB) significantly influences their antimicrobial potency. Studies have shown a parabolic relationship between the alkyl chain length and antimicrobial activity, with a notable increase in efficacy as the chain length increases from C10 to C12. researchgate.net This suggests that different chain lengths may have distinct mechanisms of action or binding sites. researchgate.net For instance, against fungi like Candida albicans, the key process is believed to be the reversal of the cell surface charge from negative to positive, which facilitates the penetration of the QAC molecule through the cell wall without immediate membrane disruption. nih.govoup.com

Research has also explored the synergistic antimicrobial effects of combining hexadecyltrimethylammonium bromide with other agents. A study on montmorillonite (B579905) clay modified with HDTMA-Br and silver demonstrated enhanced bactericidal activity against Staphylococcus aureus. conicet.gov.ar The synergistic effect was attributed to the combined actions of the surfactant and silver, highlighting the potential for developing novel antimicrobial materials. conicet.gov.ar

Table 2: Antimicrobial Research Findings for this compound and Analogues

Microorganism(s)Compound/FormulationKey Findings
Staphylococcus aureus, Saccharomyces cerevisiae, Pseudomonas aeruginosaAlkyltrimethylammonium bromides (C5 to C22)Antimicrobial activity is parabolically related to alkyl chain length, with a significant increase in activity from C10 to C12. researchgate.net
Candida albicansHexadecyltrimethylammonium bromide (CTAB)The primary antifungal mechanism involves the reversal of the cell surface charge from negative to positive, rather than immediate cell lysis. nih.govoup.com
Staphylococcus aureus, Escherichia coliMontmorillonite modified with hexadecyltrimethylammonium bromide (HDTMA-Br) and silverSynergistic bactericidal activity was observed, particularly against S. aureus. conicet.gov.ar

Applications in Biomolecule Isolation and Purification (e.g., Proteins, Nucleic Acids)

The unique properties of this compound and its longer-chain homologue, CTAB, make them valuable reagents in the isolation and purification of biomolecules such as proteins and nucleic acids. mdpi.comopsdiagnostics.com The ability of these cationic detergents to interact with and precipitate specific biomolecules under controlled conditions is the basis for these applications.

In the context of DNA extraction, particularly from plant tissues, CTAB is widely used in extraction buffers to remove contaminating polysaccharides. opsdiagnostics.com Plant cells are rich in polysaccharides and polyphenols, which can interfere with subsequent DNA analysis. opsdiagnostics.com CTAB facilitates the separation of these polysaccharides from the DNA. The principle behind this separation lies in the differential solubility of DNA and polysaccharides in CTAB solutions at varying salt concentrations. opsdiagnostics.com At high salt concentrations, polysaccharides are precipitated by CTAB, while at lower salt concentrations, the CTAB-DNA complex becomes insoluble, allowing for its separation. opsdiagnostics.com This method is crucial for obtaining high-quality DNA from challenging plant samples.

CTAB is also employed in the purification of plasmid DNA from bacterial cell lysates. google.comgoogle.com In large-scale purification processes, CTAB can be used to selectively precipitate plasmid DNA from a clarified lysate. google.com The efficiency of this precipitation can be influenced by the presence of other detergents, such as Triton X-100, which interacts with CTAB. google.com

Furthermore, surfactants like CTAB are utilized in cell disruption, a critical first step in the extraction of intracellular biomolecules from microorganisms like microalgae. mdpi.comresearchgate.net The surfactant interacts with the cell membrane, causing distortion and improving the release of intracellular components, such as lipids. researchgate.net Studies have shown that pretreatment with CTAB can lead to highly effective cell disruption and significant lipid recovery from microalgae. mdpi.com While traditionally, detergents have been central to solubilizing and purifying membrane proteins, newer detergent-free methods are also being developed. nih.gov However, cationic detergents like HTAB remain relevant in various bioseparation protocols. labx.com

Table 3: Applications of this compound and Analogues in Biomolecule Purification

BiomoleculeSourceMethodKey Role of Surfactant
DNAPlant TissuesCTAB ExtractionFacilitates the removal of contaminating polysaccharides. opsdiagnostics.com
Plasmid DNABacterial Cell LysateDetergent-induced PrecipitationSelectively precipitates supercoiled plasmid DNA. google.com
LipidsMicroalgae (Chlorella vulgaris)Cell Disruption and FlocculationPretreatment with CTAB resulted in the most effective cell disruption and highest lipid recovery. mdpi.com
Proteins and Nucleic AcidsGeneralIon-Exchange ChromatographyCan be used to purify membrane proteins without an affinity tag. nih.gov

Environmental Science and Analytical Chemistry Applications of Hexyltrimethylammonium Bromide

Utilization in Extraction and Analysis Methodologies for Environmental Contaminants

The removal of contaminants from environmental matrices is a critical step in pollution remediation and analysis. Solid-phase extraction (SPE) is a widely used technique that relies on the adsorption of analytes onto a solid sorbent material. The efficiency of this process is heavily dependent on the properties of the sorbent, such as surface area and pore structure. Hexyltrimethylammonium (B102394) bromide has been instrumental in the synthesis of advanced adsorbent materials, particularly hierarchical zeolites, which show great promise for environmental applications.

As a short alkyl-chained surfactant, HTAB serves as an effective mesopore template in the synthesis of ZSM-5 zeolites. rsc.orgrsc.org Unlike longer-chain surfactants which can have poor thermal stability, HTAB exhibits good stability under the high-temperature and high-pressure conditions required for zeolite crystallization. rsc.org Its role is to act as a structure-directing agent, guiding the assembly of zeolite nanocrystals into a hierarchical structure that contains a network of micropores, mesopores, and macropores. rsc.org This multi-level porosity is highly advantageous for extraction and adsorption purposes. The larger meso- and macropores facilitate rapid mass transport of contaminant molecules to the active adsorption sites located within the microporous framework of the zeolite. rsc.org This enhanced diffusion can lead to more efficient and faster removal of pollutants from water or air compared to conventional zeolites which often suffer from diffusion limitations. rsc.org

Research has demonstrated that by varying the synthesis conditions, such as the amount of HTAB used, the crystallization temperature, and time, the properties of the final hierarchical ZSM-5 material can be precisely tuned. rsc.orgrsc.org This allows for the fabrication of adsorbents with controlled crystal sizes and morphologies tailored for specific applications. rsc.org While much of the research has focused on the catalytic performance of these materials, the properties that enhance catalytic activity—namely the high surface area and improved molecular diffusion—are directly applicable to their use as high-performance adsorbents for trapping environmental contaminants. rsc.org

Synthesis Parameter Value/Condition Resulting Material Property Source
Template n-hexyltrimethylammonium bromide (HTAB) Hierarchical ZSM-5 zeolite with micropores, mesopores, and macropores. rsc.org
HTAB/SiO2 Ratio 0.05 Induces crystallization within 36 hours. rsc.org
Synthesis Method Solid-like state conversion (SSC) route Facile fabrication of single-crystalline, superfine, and high-silica hierarchical ZSM-5 aggregates. rsc.org
Effect of HTAB Hinders excessive growth of nanocrystals Forms abundant intercrystalline mesopores through the stacking of nano-sized zeolites. rsc.org
Advantage Fast mass transport Superior performance attributed to the three-dimensional hierarchical pore network. rsc.org

Development of Hexyltrimethylammonium Bromide-Based Electrochemical Sensors

Electrochemical sensors offer a rapid, sensitive, and cost-effective approach for the on-site monitoring of environmental pollutants. scienceatlantic.ca The performance of these sensors can be significantly enhanced by modifying the electrode surface with materials that improve selectivity or increase the signal response. This compound has been employed as a surface-modifying agent and fabrication component in the development of such sensors.

One key application is the use of HTAB as a surface-active agent to create a specific microenvironment on an electrode. nchu.edu.tw As a cationic surfactant, it can form an organized layer on an electrode surface, which can be used to attract and pre-concentrate target analytes near the sensing interface, thereby amplifying the electrochemical signal. A notable example involves the use of HTAB as an additive in an electroplating bath for fabricating a palladium-decorated tin-on-nickel foam electrode. mdpi.com In this process, HTAB helped to manipulate the crystal habit of the metallic tin, influencing the preferred crystal facet and enhancing the electrode's performance for the selective electrochemical reduction of nitrate, a common water pollutant. mdpi.com

Furthermore, HTAB has been utilized in the creation of sensors for biological contaminants. In one study developing an electrochemical sensor for E. coli, a solution containing HTAB was used to elute and remove the template bacteria from a newly synthesized bacteria-imprinted polymer on the electrode surface. surrey.ac.uk This step was crucial for creating the specific recognition sites that allow the sensor to selectively detect the target bacteria. surrey.ac.uk

In other advanced material applications with relevance to sensors, HTAB has been used to modify the surface of hole-transport layers in perovskite-based devices. acs.org This modification helps to reduce defect-state density and improve the material's crystallinity and the contact between layers, principles that are also vital for creating stable and sensitive electrochemical sensing platforms. acs.org Its function as a surface-active agent that can create hydrophobic environments around metal nanoparticles is also highlighted as a technique suitable for developing biosensors that use these nanoparticles as electron-counting components. nchu.edu.tw

Application Area Role of HTAB Specific Function Target Analyte/System Source
Electrode Fabrication Electroplating Additive Manipulated the crystal habit of metallic tin to enhance the preference for the Sn(200) facet. Nitrate (NO3-) mdpi.com
Biosensor Fabrication Elution Agent Removed template bacteria (E. coli) from an imprinted polymer to create specific binding sites. Escherichia coli O157:H7 surrey.ac.uk
Material Surface Modification Surface Modifier Modified the surface of a PTAA layer to reduce defects and improve crystallinity. Perovskite Solar Cells acs.org
Biosensor Component Surface-Active Agent Creates a hydrophobic environment around metal nanoparticles for use as electron-counting components. General Biosensors nchu.edu.tw

Advanced Characterization and Spectroscopic Investigations of Hexyltrimethylammonium Bromide Systems

Total-Reflection X-ray Absorption Fine Structure (TR-XAFS) Spectroscopy of Hexyltrimethylammonium (B102394) Bromide

Total-Reflection X-ray Absorption Fine Structure (TR-XAFS) is a powerful technique for analyzing the molecular structure of species at interfaces. aip.org It has been successfully applied to investigate "buried" interfaces, such as the liquid-liquid interface, by detecting the fluorescence yield. researchgate.net

Probing Coordination and Hydration Structures of Bromide Ions at Interfaces

TR-XAFS spectroscopy at the Br K-edge has been employed to study the coordination and hydration structure of bromide ions (Br⁻) at polarized 2-octanone (B155638)/water interfaces in the presence of hexyltrimethylammonium bromide. aip.orgnih.gov The analysis of the extended X-ray absorption fine structure (EXAFS) region of the spectra reveals changes in the hydration shell of the bromide ions at the polarized interface. aip.orgaip.org

In aqueous solution, bromide ions are hydrated by water molecules. However, at the interface, the presence of hexyltrimethylammonium (C6TA⁺) cations influences this hydration structure. aip.org The coordination environment of the bromide ions at the interface can be compared to that in an aqueous solution and in a Br⁻-exchanged resin containing quaternary ammonium (B1175870) groups to understand the extent of ion association. nih.govaip.org

Research has shown that even in micellar solutions of similar surfactants like dodecyltrimethylammonium (B156365) bromide (DTAB) and hexadecyltrimethylammonium bromide (HTAB), water is the primary scattering group for Br⁻, indicating that the ions remain significantly hydrated. nih.gov However, a decrease in the oscillation intensity of the XAFS spectra with increasing micelle concentration suggests some degree of dehydration as the bromide ions bind to the micelles. nih.gov A detailed analysis estimated the hydration number of bromide ions bound to these micelles to be approximately 4.2. nih.gov This suggests that a portion of the bromide ions associated with the micelle are still fully hydrated in their first coordination shell. nih.gov

The following table summarizes the findings on the hydration of bromide ions in different environments.

EnvironmentKey FindingsCitation
Polarized 2-octanone/water interface with C6TAB Hydration structure of Br⁻ is altered at the polarized interface due to association with C6TA⁺. aip.orgnih.govaip.org
Aqueous Solution Bromide ions are fully hydrated by water molecules. aip.org
Br⁻-exchanged resin Provides a reference for Br⁻ coordination with quaternary ammonium groups. aip.org
DTAB and HTAB micelles Br⁻ remains significantly hydrated (hydration number ~4.2), though some dehydration occurs upon binding to the micelle. nih.gov

Analysis of Ion Association Phenomena at Liquid/Liquid Interfaces

The TR-XAFS technique has been instrumental in demonstrating the association between bromide ions and hexyltrimethylammonium cations at the polarized liquid/liquid interface. aip.org The results indicate that as the interfacial concentration of C6TA⁺ increases, the relative contribution of the ion association between Br⁻ and the quaternary ammonium groups of C6TA⁺ is enhanced. nih.govaip.org This phenomenon is particularly pronounced at a potential close to the ion transfer potential of C6TA⁺. nih.govaip.org

The association between alkylammonium surfactants and bromide ions has also been observed at the heptane/water interface. aip.orgresearchgate.net These studies highlight the capability of TR-XAFS to elucidate the specific interactions occurring at these dynamic interfaces.

Advanced Electrochemical Interfacial Studies with this compound

The interface between two immiscible electrolyte solutions (ITIES) acts as a specific two-dimensional reaction field. aip.org The reactions at these interfaces, which often involve adsorption processes, are fundamental to separation sciences, the synthesis of thin-layer materials, and biochemical applications. aip.org

Potentiostatic Control in Immiscible Electrolyte Solution Systems

The application of potentiostatic control to an ITIES allows for the precise manipulation of charge transfer reactions across the interface as a function of the applied potential. aip.org This control is essential for studying the behavior of ions and molecules at the interface. The TR-XAFS technique has been successfully combined with potentiostatic control for the first time to study the coordination structure of bromide ions associated with hexyltrimethylammonium cations at a polarized 2-octanone/water interface. aip.orgnih.govaip.org

The electrochemical cell for such experiments typically consists of a four-electrode system to control the Galvani potential difference between the two phases. aip.org The choice of the organic solvent is critical; for instance, 2-octanone is used due to its relatively low X-ray attenuation compared to solvents like 1,2-dichloroethane. aip.org

The following table outlines a typical electrochemical cell composition for such studies.

Aqueous PhaseOrganic PhaseReference Electrode (Aqueous)Reference Electrode (Organic)
MgSO₄, this compound (C6TAB)Bis(triphenylphosphoranylidene)ammonium tetrakis(4-chlorophenyl)borate (BTPPATCPB) in 2-octanoneAg/AgClAg/AgCl with a salt bridge

This is a representative example; specific concentrations and components may vary based on the experimental design.

Investigation of Interfacial Ion Transfer Dynamics

The transfer of ions across the ITIES is a fundamental process that can be investigated using electrochemical techniques like cyclic voltammetry. scispace.comnih.gov The dynamics of ion transfer are influenced by the properties of the ions themselves, the nature of the two liquid phases, and the presence of surfactants like this compound.

Molecular dynamics simulations and potential of mean force (PMF) calculations provide theoretical insights into ion transfer, suggesting that the process often involves the ion dragging part or all of its hydration shell across the interface. scispace.com The rate of ion transfer can be influenced by the coupling of the ion's motion with the dynamics of the solvent molecules at the interface. scispace.com Advanced electrochemical methods, including scanning electrochemical microscopy (SECM) and spectroelectrochemical techniques, have been developed to probe these intricate dynamics. scispace.com The study of ion transfer dynamics is crucial for understanding processes like phase transfer catalysis and the function of biological membranes. scispace.comcas.cz

Computational and Theoretical Modeling of Hexyltrimethylammonium Bromide Systems

Simulation of Molecular Interactions and Self-Assembly Processes

Molecular dynamics (MD) simulations, at both all-atom (AA) and coarse-grained (CG) levels, are primary techniques used to investigate the self-assembly of HTAB. These simulations model the motion of atoms and molecules over time, allowing researchers to observe the spontaneous formation of structures like micelles and to understand the forces driving these processes.

All-atom simulations provide a high level of detail, representing every atom in the system. They are used to study the specific interactions, such as hydrogen bonding and electrostatic interactions, that govern the behavior of HTAB in aqueous solutions. For instance, AA simulations can precisely model the hydration of the trimethylammonium headgroup and the hydrophobic interactions of the hexyl tail.

However, the self-assembly of surfactants is a process that occurs over length and time scales that can be computationally expensive for all-atom simulations. nih.gov To overcome this, coarse-grained (CG) models are widely employed. nih.govnih.govchemrxiv.org In CG simulations, groups of atoms are represented as single "beads," which significantly reduces the number of particles in the system and allows for the simulation of larger systems for longer durations. nih.govnih.gov Models like the MARTINI force field have been successfully used to study the micellization behavior of surfactants. researchgate.net

Research has shown that CG simulations can accurately reproduce properties such as micelle size, shape, and density profiles when compared to all-atom models. ua.pt For example, simulations of cetyltrimethylammonium bromide (CTAB), a longer-chain analogue of HTAB, have demonstrated that the interaction with anionic species can promote a transition from spherical to rod-like micelles, a key step in the synthesis of mesoporous materials. ua.pt MD simulations have also been employed to study the self-assembly of HTAB at interfaces, such as the air-water interface or on solid substrates like mica, revealing mechanisms of adsorption and monolayer formation. researchgate.netacs.org

Table 1: Comparison of Simulation Techniques for HTAB Systems
Simulation TechniqueDescriptionKey Applications for HTABAdvantagesLimitations
All-Atom (AA) Molecular DynamicsEach atom is explicitly represented in the simulation.Detailed analysis of local structure, hydration, and specific intermolecular interactions.High accuracy and detailed chemical insight.Computationally expensive, limited to smaller systems and shorter timescales. nih.gov
Coarse-Grained (CG) Molecular DynamicsGroups of atoms are lumped into single interaction sites or "beads". nih.govStudying large-scale phenomena like micelle formation, fusion, and phase behavior. researchgate.netua.ptReduced computational cost, enabling simulation of larger systems and longer events. nih.govLoss of atomic-level detail.
Dissipative Particle Dynamics (DPD)A mesoscale simulation method where particles represent fluid elements.Modeling the aggregation of surfactants on surfaces, like gold nanoparticles. researchgate.netCan simulate hydrodynamic interactions over very long timescales.Highly coarse-grained, lacks chemical specificity.

Theoretical Prediction of Physicochemical Behavior in Complex Media

Theoretical models are crucial for predicting how HTAB will behave in complex environments, such as in the presence of additives or as part of a formulation. These predictions are vital for designing new materials and applications.

One of the key physicochemical parameters for a surfactant is its partition coefficient (logP), which describes how a solute distributes itself between the aqueous phase and the micellar phase. mdpi.com Computational methods offer a faster, less resource-intensive alternative to experimental determination of logP. nih.govmdpi.com

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), are used to calculate properties like solvation free energies. mdpi.comnih.gov These energies can then be used to predict partition coefficients in various solvent systems, which serve as models for the micellar core. mdpi.comnih.gov Studies have shown good correlation between DFT-predicted logP values and those obtained experimentally for HTAB micellar systems. nih.govnih.gov The B3LYP functional is a common choice for these calculations. mdpi.comnih.gov

In addition to QM methods, machine learning approaches, such as Support Vector Machines (SVM), are being used to predict partition coefficients. nih.govmdpi.com These models are trained on experimental data and can capture complex relationships between molecular descriptors and partitioning behavior, offering a rapid and efficient way to screen compounds. nih.govmdpi.com

Theoretical models are also used to understand the thermodynamics of micellization, such as the critical micelle concentration (CMC) and the Gibbs free energy of mixing in multi-component surfactant systems. mdpi.com For instance, models can predict synergistic interactions in mixed micelles containing HTAB and other surfactants, which can lead to a lower CMC than that of the individual components. mdpi.com This is particularly relevant when HTAB is used in combination with anionic surfactants, where strong electrostatic attractions are expected. mdpi.com

Table 2: Theoretical Methods for Predicting HTAB Physicochemical Properties
MethodPredicted PropertyUnderlying PrincipleCommon Application
Density Functional Theory (DFT)Solvation free energy, Partition coefficient (logP)Quantum mechanical calculation of electronic structure. mdpi.comPredicting the distribution of solutes between water and HTAB micelles. nih.govnih.gov
COSMO-RS / COSMOmicPartition coefficient (logP)A combination of quantum chemistry and statistical thermodynamics to predict thermodynamic properties in liquids. nih.govdntb.gov.uaPredicting partition equilibria in micellar systems. dntb.gov.ua
Support Vector Machine (SVM)Partition coefficient (logP)A supervised machine learning algorithm that recognizes patterns in data. nih.govRapidly predicting partition coefficients based on molecular descriptors. mdpi.com
Thermodynamic Models (e.g., Regular Solution Theory)Critical Micelle Concentration (CMC), Interaction parameters (β)Relates macroscopic thermodynamic properties to molecular interactions.Predicting synergistic or antagonistic effects in mixed surfactant systems containing HTAB. mdpi.com

Emerging Research Directions and Future Outlook for Hexyltrimethylammonium Bromide

Contributions to Green Chemistry and Sustainable Technologies (e.g., Ionic Liquid Research)

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the direction of scientific inquiry. rsc.org Hexyltrimethylammonium (B102394) bromide is being investigated for its potential role in advancing these principles, particularly in the realm of sustainable synthesis and its relationship with ionic liquids.

One of the notable contributions of HTAB and its longer-chain analogs, such as cetyltrimethylammonium bromide (CTAB), is their application in the "green synthesis" of nanoparticles. researchgate.netnih.govscirp.org In these processes, which often utilize plant extracts or other biological materials as reducing and capping agents, HTAB can act as a shape-directing agent. nih.gov This allows for the controlled synthesis of nanoparticles with specific morphologies (e.g., spherical, triangular, hexagonal), which is crucial for their application in catalysis, electronics, and medicine. nih.gov The use of bio-reductants in conjunction with surfactants like HTAB represents a more environmentally benign approach to nanoparticle synthesis compared to traditional methods that often rely on harsh chemicals. rsc.orgresearchgate.netnih.gov

PropertyEffect of Adding [hmim][Br] to CTABEffect of Adding HeTAB to CTAB
Critical Micelle Concentration (cmc)Significant changeModerate change
Aggregation Number (Nagg)Significant changeModerate change
Solution ConductanceSignificant changeModerate change
MicrofluiditySignificant changeModerate change
Average Aggregate SizeSignificant changeModerate change

This table summarizes the comparative effects of adding 1-hexyl-3-methylimidazolium (B1224943) bromide ([hmim][Br]), an ionic liquid, versus n-hexyltrimethylammonium bromide (HeTAB) on the physicochemical properties of aqueous cetyltrimethylammonium bromide (CTAB) solutions. nih.gov

Interdisciplinary Explorations and Novel Application Domains

The versatility of hexyltrimethylammonium bromide has led to its exploration in a wide array of interdisciplinary fields, showcasing its potential beyond conventional surfactant applications. Its unique properties as a phase transfer catalyst, a structure-directing agent, and a solubilizing agent have opened up new avenues in materials science, biotechnology, and pharmaceuticals.

In the field of materials science , HTAB is utilized as a reagent in the preparation of zeolites, such as ZSM-5, with specific morphologies like scroll-like shapes and hierarchical pores. sigmaaldrich.com These tailored zeolites have significant applications in catalysis and separation processes. Furthermore, HTAB serves as a surface-active agent to create a hydrophobic environment around metal nanoparticles, which is crucial for their use as electron-counting components in biosensors.

The biotechnology sector has found utility for HTAB and its analogs in laboratory processes. For instance, CTAB is a key component in a widely used method for extracting DNA from plant tissues and other organisms. cabidigitallibrary.org This technique is valuable for various downstream applications, including polymerase chain reaction (PCR) and genetic fingerprinting. cabidigitallibrary.org HTAB's surfactant properties also aid in the extraction and purification of proteins and nucleic acids, contributing to improved yields and purity. chemimpex.com

In pharmaceutical formulations , HTAB can act as a quaternary ammonium (B1175870) compound that aids in the solubilization of poorly soluble drugs. chemimpex.com By enhancing the solubility of active pharmaceutical ingredients, it can potentially improve their bioavailability. chemimpex.com This application is particularly relevant for the development of new drug delivery systems.

FieldApplication of this compound
Materials SciencePreparation of zeolites with tailored morphologies sigmaaldrich.com
Creation of hydrophobic environments for metal nanoparticles in biosensors
BiotechnologyComponent in DNA extraction protocols cabidigitallibrary.org
Facilitating the extraction of proteins and nucleic acids chemimpex.com
PharmaceuticalsSolubilizing agent for poorly soluble drugs chemimpex.com
CatalysisPhase transfer catalyst in polyether synthesis sigmaaldrich.com

This table illustrates the diverse interdisciplinary applications of this compound.

Addressing Contemporary Challenges in this compound Research

Despite its growing range of applications, research into this compound also faces several contemporary challenges that need to be addressed for its wider and more sustainable implementation. These challenges span from fundamental understanding of its behavior to practical considerations of its environmental impact and industrial-scale production.

A significant challenge lies in the environmental fate and toxicity of HTAB and other quaternary ammonium compounds. While they are effective in many applications, their potential persistence in the environment and their impact on aquatic ecosystems are areas of concern. jchr.orgmdpi.com The toxicity of related brominated compounds to various organisms has been documented, necessitating further research to fully understand the life cycle of HTAB and to develop more biodegradable alternatives. nih.gov The development of "green" surfactants derived from renewable resources is an active area of research aimed at mitigating these environmental concerns. nih.gov

Another challenge is the optimization of its use in specific applications to minimize potential negative effects. For example, in the development of radiofrequency devices utilizing liquid crystals, it is crucial to minimize the concentration of dopants like HTAB's longer-chain analog, as higher concentrations can increase conductivity and degrade device performance. This highlights the need for a deeper understanding of the structure-property relationships of these compounds to tailor their use for specific technological needs.

Finally, while HTAB is readily available for laboratory use, challenges related to the scalability and cost-effectiveness of its synthesis for large-scale industrial applications may exist. The development of more efficient and sustainable synthetic routes, in line with the principles of green chemistry, will be crucial for its broader adoption in various industries. jspae.comresearchgate.net

Future research will likely focus on addressing these challenges by designing novel, more environmentally benign analogs of HTAB, exploring its application in emerging technologies such as sustainable energy, and conducting comprehensive life-cycle assessments to ensure its use aligns with the goals of a sustainable future.

Q & A

Q. Methodological Answer :

  • NaBr addition : Reduces CMC (e.g., 0.6 M NaBr lowers CMC to 0.12 mol dm⁻³) via charge screening, promoting larger micelles .
  • Ion-specific effects : Larger anions (e.g., Br⁻ vs. Cl⁻) enhance counterion binding, increasing micelle stability. This is modeled using activity coefficients in the mass action equation .

Advanced Question: What challenges arise in interpreting dielectric spectra of concentrated HTAB solutions?

Q. Methodological Answer :

  • Electrode polarization : Mitigated using capillary cells with optimized geometry and waveguide interferometers (8.5–89 GHz) .
  • Overlapping relaxation modes : Resolved via multi-Debye models with τ_j continuity constraints across concentrations .
  • Validation : Cross-checked against independent compressibility and conductivity datasets to ensure parameter reliability .

Basic Question: Why does HTAB exhibit anomalous micellar behavior compared to longer-chain analogs?

Methodological Answer :
HTAB’s low aggregation number (n_agg ≈ 3–4 in water) results in:

  • Highly hydrated cores : Increased hydrocarbon chain exposure to water, lowering predicted CMC .
  • Weaker counterion binding : Reduced charge density on micelle surfaces compared to CTAB (n_agg ≈ 100) .
  • Entropy-driven micellization : Dominated by water restructuring rather than hydrocarbon chain association .

Advanced Question: How can molecular dynamics (MD) simulations complement experimental HTAB studies?

Methodological Answer :
MD simulations parameterized with DRS data predict:

  • Water residence times : ~200 ps near HTAB headgroups, aligning with τ₃ from DRS .
  • Counterion diffusion : Br⁻ near micelles shows subdiffusive motion (D ≈ 0.5 × 10⁻⁹ m² s⁻¹) vs. bulk Br⁻ (D ≈ 2 × 10⁻⁹ m² s⁻¹) .
  • Force field optimization : Requires polarization and ion-pairing corrections to match experimental permittivity spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.